molecular formula C16H17BrN2O3 B2534973 4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide CAS No. 439109-66-7

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2534973
CAS No.: 439109-66-7
M. Wt: 365.227
InChI Key: BMMDZABFVUXNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromobenzoyl group attached to a pyrrole ring, with a methoxypropyl substituent on the nitrogen atom

Preparation Methods

The synthesis of 4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to obtain 2-bromobenzoyl chloride.

    Pyrrole ring formation: The 2-bromobenzoyl chloride is then reacted with a suitable pyrrole derivative under controlled conditions to form the pyrrole ring.

    Introduction of the methoxypropyl group: The final step involves the reaction of the pyrrole intermediate with 3-methoxypropylamine to introduce the methoxypropyl substituent on the nitrogen atom.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxypropyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar compounds to 4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide include:

    4-(2-chlorobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide: This compound has a chlorine atom instead of a bromine atom in the benzoyl group.

    4-(2-fluorobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide: This compound has a fluorine atom instead of a bromine atom in the benzoyl group.

    4-(2-iodobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide: This compound has an iodine atom instead of a bromine atom in the benzoyl group.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets compared to its analogs.

Properties

IUPAC Name

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-22-8-4-7-18-16(21)14-9-11(10-19-14)15(20)12-5-2-3-6-13(12)17/h2-3,5-6,9-10,19H,4,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDZABFVUXNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.